molecular formula C17H30O2 B12579596 6-Methyl-1-oxacycloheptadec-3-EN-2-one CAS No. 272789-19-2

6-Methyl-1-oxacycloheptadec-3-EN-2-one

Cat. No.: B12579596
CAS No.: 272789-19-2
M. Wt: 266.4 g/mol
InChI Key: GDKKUJNSKDNWPQ-UHFFFAOYSA-N
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Description

6-Methyl-1-oxacycloheptadec-3-EN-2-one is a chemical compound with the molecular formula C16H28O2. It is known for its unique structure, which includes a 17-membered lactone ring with a methyl group and a double bond. This compound is often used in the fragrance industry due to its musky aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-oxacycloheptadec-3-EN-2-one can be achieved through various methods. One common approach involves the cyclization of long-chain hydroxy acids. For instance, the reaction of 16-hydroxyhexadecanoic acid with an acid catalyst can lead to the formation of the desired lactone. Another method involves the use of trimethyl orthoformate and diacetyl oxide as reagents .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, cyclization, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-oxacycloheptadec-3-EN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated lactones.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original lactone, such as carboxylic acids, saturated lactones, and substituted lactones.

Scientific Research Applications

6-Methyl-1-oxacycloheptadec-3-EN-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1-oxacycloheptadec-3-EN-2-one primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Oxacycloheptadec-10-en-2-one: Another lactone with a similar structure but differing in the position of the double bond.

    Oxacycloheptadec-8-en-2-one: Similar to the above but with the double bond at a different position.

    2-Methyl-2-cyclohexen-1-one: A smaller ring structure with similar functional groups.

Uniqueness

6-Methyl-1-oxacycloheptadec-3-EN-2-one is unique due to its specific ring size and the position of the methyl group and double bond. These structural features contribute to its distinct musky aroma, making it highly valued in the fragrance industry.

Properties

CAS No.

272789-19-2

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

6-methyl-1-oxacycloheptadec-3-en-2-one

InChI

InChI=1S/C17H30O2/c1-16-12-9-7-5-3-2-4-6-8-10-15-19-17(18)14-11-13-16/h11,14,16H,2-10,12-13,15H2,1H3

InChI Key

GDKKUJNSKDNWPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCCCCCCCCOC(=O)C=CC1

Origin of Product

United States

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